N~4~-(3-chloro-4-methoxyphenyl)-N~6~-ethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
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Overview
Description
N4-(3-Chloro-4-methoxyphenyl)-N6-ethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(3-Chloro-4-methoxyphenyl)-N6-ethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multiple steps. One common method includes the reaction of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with an appropriate amine under reflux conditions . The reaction is usually carried out in a solvent such as toluene, with diethylisopropylamine as a base, and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N4-(3-Chloro-4-methoxyphenyl)-N6-ethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
N4-(3-Chloro-4-methoxyphenyl)-N6-ethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential neuroprotective and anti-neuroinflammatory properties.
Medicine: Explored for its anticancer and antiviral activities.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N4-(3-Chloro-4-methoxyphenyl)-N6-ethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and proteins involved in cell signaling and inflammation, such as CDK2 and NF-kB . This inhibition can lead to reduced cell proliferation and inflammation, making it a potential therapeutic agent for various diseases .
Comparison with Similar Compounds
Similar Compounds
N4-Alkyl-N2-Phenyl-Pyrrolo[3,2-d]Pyrimidine-2,4-Diamine: Known for its antitumor activity and CDK6 inhibition.
Triazole-Pyrimidine Hybrids: Exhibits neuroprotective and anti-neuroinflammatory properties.
Uniqueness
N4-(3-Chloro-4-methoxyphenyl)-N6-ethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine stands out due to its specific structural features and the combination of chloro and methoxy groups, which contribute to its unique biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C15H17ClN6O |
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Molecular Weight |
332.79 g/mol |
IUPAC Name |
4-N-(3-chloro-4-methoxyphenyl)-6-N-ethyl-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C15H17ClN6O/c1-4-17-15-20-13(10-8-18-22(2)14(10)21-15)19-9-5-6-12(23-3)11(16)7-9/h5-8H,4H2,1-3H3,(H2,17,19,20,21) |
InChI Key |
NFHNEMVRCOFNPF-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=C2C=NN(C2=N1)C)NC3=CC(=C(C=C3)OC)Cl |
Origin of Product |
United States |
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